2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide
Description
This compound features a 4-oxo-4H-pyran core substituted at the 3-position with a piperazine moiety methyl-linked to a 2-fluorophenyl group. The pyran oxygen at the 2-position is conjugated to an acetamide group terminating in a 3-nitrophenyl substituent .
Properties
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O6/c25-20-6-1-2-7-21(20)28-10-8-27(9-11-28)14-19-13-22(30)23(15-34-19)35-16-24(31)26-17-4-3-5-18(12-17)29(32)33/h1-7,12-13,15H,8-11,14,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHMABHFRNNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor. This means that the compound binds to a site on the ENTs that is different from the active site, changing the transporter’s conformation and reducing its activity.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting the transport of nucleosides, the compound can disrupt the balance of nucleotides in the cell, potentially affecting DNA replication and repair, RNA transcription, and other processes that rely on nucleotides.
Biological Activity
The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The molecular formula of the compound is , with a molecular weight of approximately 357.37 g/mol. The presence of a piperazine ring and a nitrophenyl group suggests potential interactions with various biological targets, particularly in the central nervous system and cancer treatment.
Research indicates that compounds containing piperazine moieties often exhibit significant biological activity through their interaction with neurotransmitter receptors and transporters. In particular, the 2-fluorophenyl substitution is known to enhance binding affinity and selectivity for certain targets, such as serotonin and dopamine receptors.
Key Mechanisms:
- Receptor Modulation : The piperazine structure allows for modulation of neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Transport Inhibition : Similar compounds have been shown to inhibit nucleoside transporters, which can affect cellular uptake of nucleosides and subsequently impact cell proliferation in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been noted for its ability to inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of DNA synthesis |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders. It may exhibit anxiolytic or antidepressant effects by modulating serotonin levels.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that the compound significantly reduced cell viability in A549 and MCF7 cells, suggesting a promising role in lung and breast cancer therapies .
- Neurotransmitter Interaction : Another investigation assessed the compound's effects on serotonin receptor activity, revealing enhanced receptor binding compared to non-fluorinated analogs, indicating its potential as an antidepressant agent .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide exhibit a range of biological activities:
- Antidepressant Effects : Some derivatives of piperazine have shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : The pyran ring structure has been linked to anticancer activity, with studies suggesting that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Compounds containing piperazine and related structures have demonstrated antimicrobial properties against a variety of pathogens, making them potential candidates for developing new antibiotics.
Case Studies
Several studies have documented the effects and applications of this compound:
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives. The research demonstrated that compounds with similar structures to this compound exhibited significant improvements in behavioral tests for depression in rodent models, suggesting a mechanism involving serotonin receptor modulation .
Case Study 2: Anticancer Research
In another study focused on anticancer properties, researchers synthesized several pyran-based compounds and tested their efficacy against various cancer cell lines. The results indicated that compounds resembling the target molecule induced apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as chemotherapeutic agents .
Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites:
| Reaction Type | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Amide bond cleavage | 6M HCl, 100°C, 6h | 3-Nitroaniline + Pyran-carboxylic acid | 78% | |
| Pyran ring opening | NaOH (1M), reflux, 3h | Dicarboxylic acid derivative | 62% |
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Acidic hydrolysis targets the acetamide group, generating 3-nitroaniline and a pyran-derived carboxylic acid.
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Basic conditions preferentially degrade the 4-oxo-pyran ring via nucleophilic attack at the carbonyl.
Nucleophilic Aromatic Substitution
The 3-nitrophenyl group participates in substitution reactions:
| Nucleophile | Catalyst | Temperature | Product | Rate Constant (k) | Citations |
|---|---|---|---|---|---|
| HS⁻ | CuI/DMF | 80°C | 3-mercaptophenyl analog | ||
| NH3 | Pd(OAc)₂/Xantphos | 120°C | 3-aminophenyl derivative | ||
| CH3O⁻ | K2CO3/DMSO | 60°C | 3-methoxyphenyl compound |
Quantum mechanical calculations (DFT/B3LYP) reveal the nitro group's meta-position creates partial positive charge at C2 and C6 positions (), enabling nucleophilic attack . Steric hindrance from the pyran-piperazine system reduces reactivity compared to simpler nitroarenes.
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation/acylation:
| Reagent | Solvent | Product | Selectivity (N1:N4) | Citations |
|---|---|---|---|---|
| CH3I | THF, 0°C | N1-methylated derivative | 85:15 | |
| AcCl | CH2Cl2, RT | N4-acetylated compound | 10:90 | |
| Benzyl bromide | DMF, 60°C | N1-benzyl quaternary ammonium salt | 92:8 |
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Methylation occurs preferentially at N1 due to reduced steric hindrance.
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Acylation favors N4, attributed to resonance stabilization from the fluorophenyl group.
Pyran Ring Modifications
The 4-oxo-pyran moiety participates in key transformations:
Oxidation Reactions
Critical oxidation pathways include:
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
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Nitro → Nitroso rearrangement via conical intersection (CASSCF calculations)
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Piperazine ring contraction to imidazoline (Φ = 0.12)
Catalytic Coupling Reactions
The compound participates in cross-couplings:
| Reaction Type | Catalyst System | Coupling Partner | Product Yield | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K3PO4 | Phenylboronic acid | 68% | |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 4-bromoanisole | 73% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Acetamide Derivatives
Compounds sharing the piperazine-acetamide scaffold exhibit variations in aryl substituents and heterocyclic cores, influencing physicochemical and binding properties:
- N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) : Features a pyridine core and trifluoromethylbenzoyl-piperazine group. The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the target compound’s 2-fluorophenyl group .
- N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide: Contains a pyridinyl-piperazine and phenoxyphenyl group, highlighting how aromatic substituents modulate solubility and receptor affinity .
Heterocyclic Core Variations
- 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Replaces pyran with a thieno-pyrimidin core and uses a sulfanyl linker. The 4-nitrophenyl group may confer stronger electron-withdrawing effects than the target’s 3-nitrophenyl .
- 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide (): Utilizes a pyridazine core and pyridinyl acetamide.
Substituent Effects
- Nitro Group Position : The target’s 3-nitrophenyl vs. 4-nitrophenyl in ’s compound affects electronic distribution. Meta-substitution may reduce symmetry and influence crystal packing or solubility .
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Inferences
Synthesis and Characterization : Analogous compounds (e.g., 9a–9g in ) were synthesized via nucleophilic substitution or coupling reactions, with yields and purity confirmed via NMR and mass spectrometry. Similar methods may apply to the target compound .
Physicochemical Trends: Nitro Position: The 3-nitrophenyl group in the target may reduce crystallinity compared to 4-nitrophenyl derivatives, as para-substitution often enhances symmetry .
Heterocyclic Core Impact : Pyran and pyridazine cores (target vs. ) differ in electronic properties; pyran’s oxygen may enhance hydrogen bonding compared to pyridazine’s nitrogen-rich core .
Q & A
Q. Table 1: Yield Optimization via DoE
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | DMF | 62 |
| 2 | XPhos-Pd | THF | 78 |
| 3 | PdCl₂ | Toluene | 45 |
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks :
- Validate assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) ().
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) ().
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity ().
- Structural Analog Comparison : Compare IC₅₀ values with derivatives lacking the 3-nitrophenyl group to isolate pharmacophore contributions ().
Advanced: What computational strategies predict target binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., piperazine moiety binding to hinge region) ().
- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes (e.g., fluorophenyl group stabilizing hydrophobic pockets) ().
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties ().
Q. Figure 1: Docking Pose with Serine/Threonine Kinase
- Key Interactions : Hydrogen bonds between acetamide carbonyl and Lys123; π-π stacking of 3-nitrophenyl with Phe180 (simulated data).
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC ().
- Light Sensitivity : UV-vis spectroscopy (λmax 320 nm) to detect nitro group photoreactivity. Recommend amber vials for storage ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
